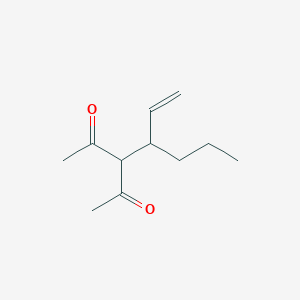
3-(Hex-1-en-3-yl)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hex-1-en-3-yl)pentane-2,4-dione is an organic compound with the molecular formula C11H18O2 It is a derivative of pentane-2,4-dione, featuring a hex-1-en-3-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hex-1-en-3-yl)pentane-2,4-dione typically involves the reaction of 1-chloro-2-hexene with acetylacetone (pentane-2,4-dione) under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloro group is replaced by the acetylacetone moiety . The reaction conditions often include the use of polar organic solvents and a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hex-1-en-3-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hex-1-en-3-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Hex-1-en-3-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 3-(Hex-1-en-3-yl)pentane-2,4-dione involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. Additionally, the compound’s ability to undergo keto-enol tautomerism allows it to participate in various chemical reactions, contributing to its versatility in synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentane-2,4-dione:
3-(3-oxoisoindolin-1-yl)pentane-2,4-dione: A derivative with potential neuroprotective effects, studied for its ability to inhibit amyloid β aggregation.
3-(3-phenylprop-2-yn-1-ylidene)pentane-2,4-dione:
Uniqueness
3-(Hex-1-en-3-yl)pentane-2,4-dione is unique due to its hex-1-en-3-yl substituent, which imparts distinct chemical and physical properties. This
Propriétés
Numéro CAS |
80403-78-7 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
3-hex-1-en-3-ylpentane-2,4-dione |
InChI |
InChI=1S/C11H18O2/c1-5-7-10(6-2)11(8(3)12)9(4)13/h6,10-11H,2,5,7H2,1,3-4H3 |
Clé InChI |
OYCMPGKPTGOQFM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C=C)C(C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine](/img/structure/B14411658.png)
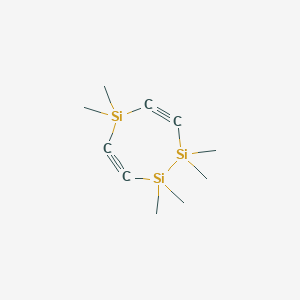

![N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14411699.png)
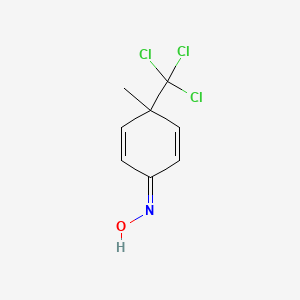
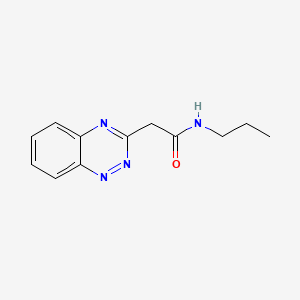
![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)
![1,3-Diborabicyclo[1.1.1]pentane](/img/structure/B14411723.png)
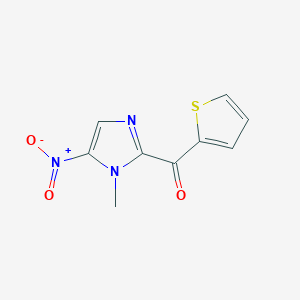
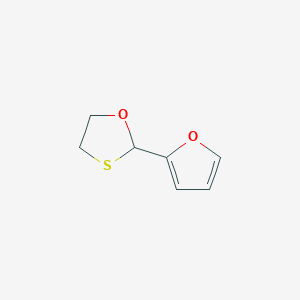
![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)
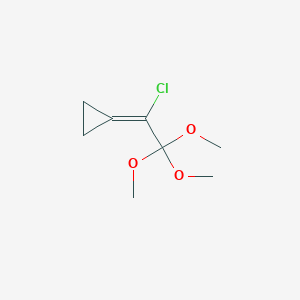
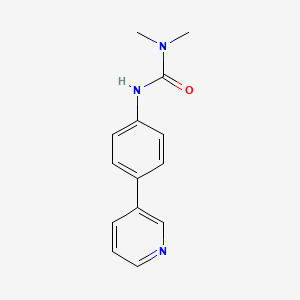
![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)
